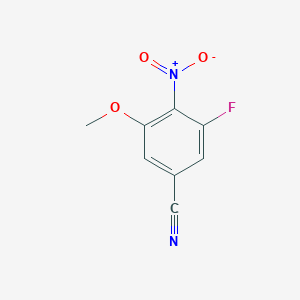

3-Fluoro-5-methoxy-4-nitrobenzonitrile

Descripción

Historical Development and Discovery Context

The development of 3-fluoro-5-methoxy-4-nitrobenzonitrile emerged from the broader research initiatives focused on creating sophisticated benzonitrile derivatives with enhanced pharmaceutical properties. The compound's synthesis and characterization represent part of the evolutionary progression in fluorinated organic chemistry that gained momentum during the late twentieth and early twenty-first centuries. This particular substitution pattern was designed to leverage the unique electronic effects of fluorine substitution while incorporating both electron-donating methoxy and electron-withdrawing nitro functionalities.

The historical context of this compound's development is intrinsically linked to advances in pharmaceutical chemistry, where researchers sought to create benzonitrile derivatives capable of serving as key intermediates in drug synthesis. The strategic placement of the fluorine atom at the 3-position, combined with the methoxy group at the 5-position and nitro functionality at the 4-position, represents a deliberate design choice informed by structure-activity relationship studies in medicinal chemistry. Patent literature reveals that systematic exploration of various substitution patterns on the benzonitrile core led to the identification of this particular combination as possessing favorable synthetic and biological properties.

The discovery and initial characterization of this compound occurred within the broader context of research into fluorinated aromatic compounds. Scientists recognized that fluorine substitution could significantly alter the electronic properties, metabolic stability, and biological activity of organic molecules. The incorporation of fluorine atoms into pharmaceutical compounds became increasingly important as researchers discovered that fluorinated drugs often exhibited improved pharmacokinetic properties and enhanced potency compared to their non-fluorinated analogues.

Structural Significance in Substituted Benzonitrile Research

The structural architecture of this compound represents a fascinating example of how multiple functional groups can be strategically combined to create compounds with unique electronic and chemical properties. The benzonitrile core provides a framework that can accommodate various substituents while maintaining the characteristic properties of the nitrile functionality. The cyano group in benzonitriles represents one of the most prevalent functional groups in organic chemistry and can feasibly transfer to other functional moieties, such as aldehydes, carboxylic acids, amidines, amides, and amines.

The fluorine atom at the 3-position introduces significant electronic effects that influence the entire molecular system. Fluorine's high electronegativity and small size create unique steric and electronic environments that can enhance molecular recognition and binding affinity in biological systems. Research has demonstrated that fluorine substitution can dramatically affect the thermodynamic stability of chemical reactions and molecular interactions. Studies investigating the ortho-fluoro effect on carbon-carbon bond activation have shown that fluorine substituents can stabilize certain chemical intermediates by approximately 6.6 kilocalories per mole per ortho-fluorine substituent.

The methoxy group at the 5-position provides electron-donating characteristics that balance the electron-withdrawing effects of both the fluorine and nitro groups. This electronic balance creates a molecular environment where different regions of the molecule exhibit varying electron density distributions. The nitro group at the 4-position serves as a powerful electron-withdrawing functionality that significantly influences the compound's reactivity patterns and chemical behavior.

Position in Contemporary Chemical Literature

Contemporary chemical literature positions this compound as an important member of the substituted benzonitrile family, particularly within the context of pharmaceutical intermediate synthesis and materials science applications. The compound has been featured in numerous research publications and patent applications that explore its synthetic utility and potential applications. Recent studies have highlighted the importance of fluorinated benzonitriles in drug discovery programs, where they serve as bioisosteric replacements for pyridine derivatives.

The scientific literature demonstrates growing interest in compounds containing benzonitrile fragments, particularly those incorporating fluorine substitution. Research investigations have shown that benzonitrile derivatives can form specific molecular recognition patterns with various host molecules, making them valuable in supramolecular chemistry applications. Studies involving benzonitrile derivatives and macrocyclic host molecules have revealed that these compounds can form stable key-lock complexes through specific hydrogen bonding interactions and pi-pi stacking arrangements.

Current research trends indicate that this compound and related compounds are being investigated for their potential in creating novel pharmaceutical agents. The presence of benzonitrile fragments in drug molecules has become increasingly common, with several commercially available drugs containing these structural motifs. The United States Food and Drug Administration has approved multiple drugs containing benzonitrile functionalities, including crisaborole for dermatitis treatment and alectinib for cancer therapy, both approved in 2015 and 2016 respectively.

Research Significance and Applications Landscape

The research significance of this compound extends across multiple domains of chemical science, encompassing synthetic organic chemistry, medicinal chemistry, and materials science. The compound's unique structural features make it a valuable synthetic intermediate for creating more complex molecular architectures. Its combination of functional groups provides multiple reactive sites that can be selectively modified through various chemical transformations, enabling the synthesis of diverse molecular libraries for biological screening and materials applications.

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of bioactive molecules. The strategic placement of the fluorine, methoxy, and nitro substituents creates a molecular scaffold that can be further elaborated to generate compounds with desired biological properties. Research has shown that nitrile-containing compounds are highly in demand because nitrile moieties are versatile reagents for organic synthesis, finding applications in the preparation of thiazoles, chiral oxazolines, tetrazoles, diarylimidazoles, triazolopyrimidines, and benzamidines.

The applications landscape for this compound includes its use in the development of compounds with various biological activities. Research has demonstrated that compounds prepared from nitriles can exhibit properties including superoxide inhibition, ferroelectric liquid crystal dopant behavior, antipicornaviral activity, anti-inflammatory effects, anti-asthma properties, and fibrinogen antagonist activity. These diverse applications highlight the versatility of benzonitrile derivatives in medicinal chemistry research.

Table 1: Physical and Chemical Properties of this compound

Table 2: Structural Comparison of Related Fluorinated Benzonitrile Derivatives

| Compound | Molecular Formula | Molecular Weight | Distinctive Features |

|---|---|---|---|

| This compound | C8H5FN2O3 | 196.14 | Tri-substituted with F, OCH3, NO2 |

| 3-Fluoro-5-methoxybenzonitrile | C8H6FNO | 151.14 | Lacks nitro functionality |

| 3-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | 178.14 | Lacks fluorine substitution |

| 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | 166.11 | Different substitution pattern |

The compound's significance in contemporary research is further emphasized by its availability from multiple commercial suppliers worldwide, indicating sustained demand from research institutions and pharmaceutical companies. Market analysis reveals that the compound is offered by numerous chemical suppliers with varying purities and package sizes, reflecting its importance as a research chemical and synthetic intermediate.

Propiedades

IUPAC Name |

3-fluoro-5-methoxy-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3/c1-14-7-3-5(4-10)2-6(9)8(7)11(12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIUUPBNJHYNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C#N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728472 | |

| Record name | 3-Fluoro-5-methoxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137869-92-1 | |

| Record name | 3-Fluoro-5-methoxy-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137869-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-methoxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-methoxy-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nitration of Substituted Aromatic Precursors

The foundational step in synthesizing 3-Fluoro-5-methoxy-4-nitrobenzonitrile is the nitration of suitable aromatic compounds. This process typically involves electrophilic aromatic substitution using nitric acid and sulfuric acid mixtures.

- A common approach involves nitrating a methoxy-substituted benzene derivative, such as 4-methoxybenzonitrile, under controlled temperature conditions (around 30°C) to selectively introduce the nitro group at the desired position (4-position relative to the methoxy group).

| Parameter | Typical Values | Notes |

|---|---|---|

| Nitrating mixture | HNO₃ / H₂SO₄ | Controlled addition to avoid over-nitration |

| Temperature | 10–30°C | To ensure regioselectivity |

| Solvent | Concentrated nitric acid | Acts as nitrating agent |

Selective Halogenation (Fluorination)

In some methods, fluorination is achieved either via direct aromatic substitution or through halogen exchange reactions. The key is to introduce fluorine at the 3-position of the aromatic ring.

Fluorination can be performed via nucleophilic aromatic substitution (SNAr) on activated aromatic nitriles or via electrophilic fluorination using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST). However, these methods often require prior activation or specific substitution patterns.

Alternatively, fluorination may be introduced via a halogen exchange process, where a bromine or chlorine substituent is replaced with fluorine using specialized fluorinating agents.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Electrophilic fluorination | Selectfluor | Room temperature | Moderate | Suitable for late-stage fluorination |

| SNAr fluorination | Fluoride salts (e.g., KF) | Elevated temperature | Variable | Requires activated aromatic ring |

Substitution and Functional Group Transformations

The nitrile group in This compound is typically introduced via a cyanation step, often following halogenation.

Cyanation is achieved through copper-catalyzed or palladium-catalyzed reactions using cuprous cyanide or other cyanide sources, often under reflux in polar aprotic solvents like dimethylformamide (DMF).

For example, the synthesis of related benzonitriles involves heating aromatic halides with cuprous cyanide in DMF, yielding the nitrile with high efficiency.

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Cyanation | CuCN | DMF | Reflux (~150°C) | 50–60% | Efficient for aromatic halides |

Data Summary and Comparative Overview

Notes on Optimization and Research Trends

- Temperature control during nitration is critical to prevent poly-nitration or undesired substitution.

- Choice of fluorination reagent significantly influences regioselectivity and yield.

- Use of protecting groups or directing groups can enhance selectivity for fluorination at the 3-position.

- Emerging methods include photoredox catalysis and microwave-assisted reactions to improve efficiency and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-5-methoxy-4-nitrobenzonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, alkoxides, typically under basic conditions.

Oxidation: Potassium permanganate, chromium trioxide, often in acidic or basic media.

Major Products Formed

Reduction: 3-Fluoro-5-methoxy-4-aminobenzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 3-Fluoro-5-methoxy-4-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

3-Fluoro-5-methoxy-4-nitrobenzonitrile has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-methoxy-4-nitrobenzonitrile depends on its application. In chemical reactions, the functional groups (fluoro, methoxy, and nitro) play a crucial role in determining the reactivity and interaction with other molecules. For instance, the nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The fluoro group can influence the compound’s stability and reactivity, while the methoxy group can participate in hydrogen bonding and other interactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to 3-Fluoro-5-methoxy-4-nitrobenzonitrile, differing in substituents, functional groups, or synthetic applications:

Table 1: Structural and Functional Comparisons

Substituent Identity and Position

- Halogen Effects: Fluorine (electron-withdrawing) in this compound enhances electrophilic reactivity at the nitrile group compared to chlorine in 3-Methoxy-4-chloro-5-nitrobenzonitrile, which increases steric bulk and alters solubility .

Functional Group Variations :

- Nitrile vs. Amine : The nitrile group in this compound offers stability under acidic conditions, unlike the amine in 2-Fluoro-3-methyl-6-nitroaniline, which requires protection during nitration or oxidation .

Actividad Biológica

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₈H₆FNO₃

- Molecular Weight: 185.14 g/mol

- CAS Number: 218632-01-0

- Melting Point: 72–73 °C

The presence of a fluorine atom, a methoxy group, and a nitro group on the benzonitrile scaffold contributes to its unique reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its potential as an antiviral agent and its interactions with biological targets.

Antiviral Activity

Recent research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives with similar substituents have shown effectiveness against pleconaril-resistant viruses, with IC₅₀ values ranging from 0.02 to 5.25 μM . The mechanism of action often involves the inhibition of viral replication through interference with viral protein synthesis.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of compounds related to or including this compound:

- Synthesis and Evaluation of Derivatives :

- Structure-Activity Relationship (SAR) :

-

Mechanistic Studies :

- Mechanistic studies demonstrated that the interaction of this compound with viral proteins could disrupt critical pathways necessary for viral replication, leading to reduced viral loads in infected cell cultures.

Data Table: Biological Activity Summary

| Compound Name | IC₅₀ Value (μM) | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | Antiviral (potential) | Inhibition of viral protein synthesis |

| Related Derivative A | 0.02 | Antiviral against resistant viruses | Disruption of replication pathways |

| Related Derivative B | 5.25 | Antiviral | Inhibition of viral entry |

Q & A

Q. How does the compound interact with enzyme active sites, based on its substituents?

- Hypothesis :

- The nitro group may act as a hydrogen-bond acceptor, while fluorine enhances lipophilicity and membrane penetration.

- Testing : Perform molecular docking studies with cytochrome P450 isoforms or nitroreductases, referencing similar fluorinated nitriles ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.